An In-Depth Technical Guide to 3-Bromo-L-tyrosine: Chemical Properties and Structure
An In-Depth Technical Guide to 3-Bromo-L-tyrosine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the third position of the phenolic ring. This modification imparts unique chemical and biological properties, making it a valuable tool in various research fields, particularly in neuroscience and drug discovery. Its structural similarity to L-tyrosine, a precursor to key catecholamine neurotransmitters like dopamine and norepinephrine, positions 3-Bromo-L-tyrosine as a subject of interest for studying and potentially modulating catecholaminergic pathways. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological research.
Chemical Properties
The physicochemical properties of 3-Bromo-L-tyrosine are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrNO₃ | [1] |
| Molecular Weight | 260.08 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 247-248 °C | N/A |
| Solubility | Soluble in 1 M HCl (with heating). Solubility in water is pH-dependent. | N/A |
| pKa | Data not readily available. Expected to be similar to L-tyrosine for the α-carboxyl (around 2.2) and α-amino (around 9.1) groups, with a potential shift in the phenolic hydroxyl pKa (around 10.1 for L-tyrosine) due to the electron-withdrawing bromine atom. | |
| LogP | 1.1091 | [3] |
| CAS Number | 38739-13-8 | [2] |
Chemical Structure
3-Bromo-L-tyrosine possesses the core structure of L-tyrosine, which includes a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain. The side chain consists of a methylene group attached to a p-hydroxyphenyl group. The defining feature of 3-Bromo-L-tyrosine is the presence of a bromine atom at the C3 position of the aromatic ring, ortho to the hydroxyl group. This substitution introduces steric and electronic changes that can influence its chemical reactivity and biological activity.
Caption: Chemical structure of 3-Bromo-L-tyrosine.
Experimental Protocols
Several methods for the synthesis of 3-Bromo-L-tyrosine have been reported. Below are detailed methodologies for two common approaches.
Method 1: Bromination using Dimethyl Sulfoxide in HBr/AcOH
This method provides a simple and efficient way to produce gram quantities of 3-Bromo-L-tyrosine.[4][5]
Materials:
-
L-Tyrosine
-
Dimethyl Sulfoxide (DMSO)
-
Hydrobromic acid (HBr) in Acetic Acid (AcOH)
Procedure:
-
Dissolve L-Tyrosine in a solution of HBr in acetic acid.
-
Add 1.2 equivalents of DMSO to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the product can be precipitated by adjusting the pH of the solution.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Method 2: Nonenzymatic Synthesis using Potassium Bromate and HCl
This protocol describes a rapid, nonenzymatic method for the preparation of 3-Bromo-L-tyrosine.[6]
Materials:
-
L-Tyrosine
-
1.6 M Hydrochloric acid (HCl)
-
Potassium bromate (KBrO₃) solution (400 ppm)
-
Deionized water
Procedure:
-
Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.
-
Add 2 mL of aqueous potassium bromate solution (400 ppm) to the tyrosine solution.
-
Cover the reaction vessel and heat at 150°C for 25 minutes in a convection oven.
-
After cooling, the solution can be lyophilized to dryness.
-
The resulting material is dissolved in deionized water and can be purified by high-pressure liquid chromatography (HPLC).
Biological Activity and Signaling Pathways
3-Bromo-L-tyrosine is primarily investigated for its potential to interact with the catecholaminergic system due to its structural analogy to L-tyrosine, the natural precursor for dopamine and norepinephrine.[2] The synthesis of these crucial neurotransmitters is initiated by the enzyme tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA.[7]
While specific signaling pathways directly activated or inhibited by 3-Bromo-L-tyrosine are not extensively detailed in the literature, its primary utility in research is as a tool to probe and potentially modulate the catecholamine synthesis pathway. It can be explored as a competitive inhibitor of tyrosine hydroxylase or as an alternative substrate.
The following diagram illustrates the general catecholamine synthesis pathway, providing context for the potential sites of action for 3-Bromo-L-tyrosine.
Caption: Catecholamine synthesis pathway and potential interaction of 3-Bromo-L-tyrosine.
The bromination of the tyrosine ring may alter its affinity for tyrosine hydroxylase, potentially acting as a competitive inhibitor and thereby reducing the synthesis of dopamine and norepinephrine. Conversely, it might serve as a substrate, leading to the formation of brominated catecholamines with unknown biological activities. These possibilities make 3-Bromo-L-tyrosine a valuable compound for neuropharmacological studies aimed at understanding the regulation of catecholamine neurotransmission.[2]
Conclusion
3-Bromo-L-tyrosine is a synthetically accessible and chemically distinct derivative of L-tyrosine. Its well-defined structure and properties, coupled with straightforward synthesis protocols, make it a practical tool for researchers. The primary interest in this compound lies in its potential to modulate the biosynthesis of catecholamine neurotransmitters. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of 3-Bromo-L-tyrosine.
References
- 1. 3-Bromo-L-tyrosine | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
